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676)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Dazostinag disodium (TAK-676) is a novel, synthetic, systemically administered small

molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Early-phase clinical

and preclinical data indicate that dazostinag potently activates innate and adaptive immune

responses, demonstrating anti-tumor activity in various cancer models. This technical guide

provides a comprehensive overview of the available early-phase data, focusing on the

mechanism of action, pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy of

dazostinag.

Mechanism of Action: STING Pathway Activation
Dazostinag functions by directly binding to and activating the STING protein, a critical

component of the innate immune system that detects cytosolic DNA. This binding triggers a

conformational change in STING, leading to the recruitment and activation of TANK-binding

kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which

then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons

(IFN-α/β) and other pro-inflammatory cytokines.[1][2] This cascade initiates a robust anti-tumor
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immune response characterized by the activation and recruitment of dendritic cells (DCs),

natural killer (NK) cells, and cytotoxic T lymphocytes into the tumor microenvironment.[3]

Below is a diagram illustrating the STING signaling pathway activated by dazostinag.
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Caption: Dazostinag-mediated STING signaling cascade.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and early-phase

clinical studies of dazostinag.

Table 1: Preclinical In Vitro Immune Cell Activation
Data from in vitro assays using mouse bone marrow-derived dendritic cells (BMDCs),

monocyte-derived dendritic cells (MoDCs), NK cells, and T cells.

Cell Type Parameter Value (µM)

MoDC Activation EC₅₀ 1.27[1]

BMDC Activation EC₅₀ 0.32[1]

NK Cells Activation EC₅₀ 0.271

CD8⁺ T Cells Activation EC₅₀ 0.216

CD4⁺ T Cells Activation EC₅₀ 0.249

Table 2: Phase 1 Human Pharmacokinetics (iintune-1,
NCT04420884)
Pharmacokinetic parameters from the dose-escalation phase in patients with advanced or

metastatic solid tumors.

Parameter Value Dose Range

Terminal Half-life (t½) 1.4 ± 0.75 hours Up to 14 mg

Accumulation
None observed between

cycles
Up to 14 mg
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Table 3: Phase 1 Human Pharmacodynamics (iintune-1,
NCT04420884)
Pharmacodynamic responses observed in peripheral blood from the dose-escalation phase.

Biomarker Dose
Median Fold
Increase (vs.
baseline)

Time of Max
Expression

IFN-γ Expression 5 mg 27X 10 hours post-dose

IFN-γ Expression 14 mg 49X 6 hours post-dose

Table 4: Phase 1b Safety Summary (iintune-1,
NCT04420884)
Safety data from the dose expansion cohort of 30 patients with recurrent/metastatic squamous

cell carcinoma of the head and neck (RM-SCCHN) treated with dazostinag (5 mg) plus

pembrolizumab.
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Adverse Event Category Incidence Details

Any Treatment-Emergent AE

(TEAE)
100% Grade ≥3 in 37% of patients.

Dazostinag-related TEAEs 80% Grade ≥3 in 13% of patients.

Most Common TEAEs (any

grade)

Fatigue (40%), Nausea (27%),

Cough (23%), Headache

(20%)

-

Most Common Dazostinag-

related TEAE
Fatigue (30%) -

Cytokine Release Syndrome

(CRS)
13%

All dazostinag-related and

Grade 1-2.

Treatment Discontinuation

(due to TEAE)
1 patient -

Treatment-related Deaths 0 -

Experimental Protocols
Preclinical In Vivo Efficacy Studies

Animal Models: BALB/c mice bearing A20 syngeneic B-cell lymphoma or CT26 syngeneic

colon carcinoma tumors.

Dosing: Dazostinag was administered intravenously (IV) at doses ranging from 0.025 to 2

mg/kg.

Methodology: Tumor growth was monitored over time. In some studies, T-cell depletion was

performed using antibodies to confirm the T-cell-dependent mechanism of action. The

studies demonstrated significant, dose-dependent anti-tumor activity, including complete

regressions and the induction of durable memory T-cell immunity.

Phase 0 Intratumoral Microdosing Study (NCT06062602)
Patient Population: Patients with Head and Neck Squamous Cell Carcinoma (HNSCC)

scheduled for surgical resection.
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Methodology: The CIVO® platform was used to deliver microdoses of dazostinag, alone or in

combination with chemotherapy (Carboplatin, 5-FU, or Paclitaxel), directly into tumors 24 to

96 hours before resection. Resected tissue was analyzed using immunohistochemistry and

in situ hybridization.

Endpoints: The primary goal was to study the localized pharmacodynamic effects on the

tumor microenvironment (TME). The study confirmed that dazostinag induced Type 1 IFN

signaling, shifted macrophages to a proinflammatory phenotype, and enriched cytotoxic T

cells in the TME.

Phase 1/2 Dose Escalation and Expansion Study
(iintune-1, NCT04420884)

Patient Population: Patients with advanced or metastatic solid tumors.

Study Design: This is an open-label, dose-escalation and expansion study.

Part 1 (Dose Escalation): Patients received escalating doses of dazostinag (0.1 to 14 mg

IV weekly) as a single agent or in combination with pembrolizumab (200 mg IV every 3

weeks). The primary objective was to determine safety and tolerability.

Part 2 (Dose Expansion): Based on the data from Part 1, doses of 5 mg and 14 mg were

selected for expansion cohorts in specific indications, such as HNSCC.

Methodology for Biomarker Analysis: Peripheral blood samples were collected at multiple

time points (pre-dose, 6, 10, and 24 hours post-dose) during the first two cycles for

pharmacokinetic analysis, cytokine/chemokine measurement, PBMC RNA-sequencing, and

flow cytometry. Paired tumor biopsies (baseline and on-treatment) were collected in a subset

of patients to assess T-cell infiltration and TME modulation.

The workflow for the iintune-1 clinical trial is depicted below.
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Caption: High-level experimental workflow of the iintune-1 (NCT04420884) study.
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Conclusion and Future Directions
The early-phase data for dazostinag disodium are promising, establishing a clear mechanism

of action through STING activation and demonstrating a manageable safety profile with signs

of clinical activity, both as a single agent and in combination with checkpoint inhibitors. The

pharmacodynamic data confirm on-target activity in humans, with dose-dependent induction of

IFN-γ and favorable modulation of the tumor microenvironment.

Ongoing and future studies will further define the therapeutic potential of dazostinag. Key areas

of investigation include the dose optimization in expansion cohorts and evaluation in other

tumor types. The combination of dazostinag with pembrolizumab has shown encouraging

preliminary efficacy, providing a strong rationale for continued development in immune-

sensitive and potentially immune-resistant cancers. The data gathered to date support

dazostinag as a potent, systemically available STING agonist with the potential to become a

significant component of the immuno-oncology landscape.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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